REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[S:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[K+]>C1COCC1>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([NH:12][C:8]2[S:9][C:10]([CH3:11])=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1C)NC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After evaporation of the volatiles 100 ml water and 6 ml HOAc
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3× with 500 ml ethyl acetate
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Type
|
WASH
|
Details
|
The combined organic layers were washed 3× with 200 ml water
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Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C. under reduced pressure until precipitation
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the crystals
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed 3× with 10 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC=1SC(=C(N1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: PERCENTYIELD | 44.5% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |